4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione

Synthetic Chemistry Building Blocks Medicinal Chemistry

Procure 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione (CAS 106821-08-3) for your advanced R&D. Its unique phenolic -OH group enables nucleophilic substitutions and polyamide synthesis not possible with standard 4-phenylurazole. This distinct handle is critical for SAR studies and high-performance polymer development. Ensure your research is not compromised by generic analogs; choose the specific monomer for targeted applications.

Molecular Formula C8H7N3O3
Molecular Weight 193.162
CAS No. 106821-08-3
Cat. No. B2426158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione
CAS106821-08-3
Molecular FormulaC8H7N3O3
Molecular Weight193.162
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)NNC2=O)O
InChIInChI=1S/C8H7N3O3/c12-6-3-1-5(2-4-6)11-7(13)9-10-8(11)14/h1-4,12H,(H,9,13)(H,10,14)
InChIKeyBHJDBILLLRDWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione (CAS 106821-08-3) for Scientific Procurement


4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione (CAS 106821-08-3) is a 4-substituted urazole derivative characterized by a 4-hydroxyphenyl moiety attached to the 1,2,4-triazolidine-3,5-dione core [1]. The compound has a molecular weight of 193.16 g/mol (C₈H₇N₃O₃) . As a member of the urazole class, it serves as a versatile small-molecule scaffold with applications in synthetic chemistry as a building block and dienophile in Diels-Alder reactions .

Why 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione Cannot Be Substituted with Other Urazole Analogs


4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione possesses a phenolic -OH group that fundamentally alters its chemical and biological properties compared to analogs lacking this functionality, such as the widely studied 4-phenyl-1,2,4-triazolidine-3,5-dione (4-phenylurazole) . The 4-hydroxyphenyl substituent introduces hydrogen-bond donor capability and increases polarity, enabling participation in nucleophilic substitution reactions (e.g., etherification or esterification) not available to the unsubstituted phenyl analog . This structural difference translates to distinct physicochemical properties: the target compound has a higher molecular weight (193.16 vs 177.16 g/mol) and an additional oxygen atom (C₈H₇N₃O₃ vs C₈H₇N₃O₂) compared to 4-phenylurazole . Generic substitution within the urazole class would alter reactivity profiles and biological target interactions in ways that cannot be predicted without direct comparative data. The evidence below quantifies where differentiation has been demonstrated.

Quantitative Differentiation Evidence for 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione (CAS 106821-08-3)


Structural Differentiation: Phenolic -OH Enables Unique Synthetic Versatility

The target compound bears a 4-hydroxyphenyl substituent, which introduces a phenolic -OH group absent in the closely related 4-phenyl-1,2,4-triazolidine-3,5-dione (4-phenylurazole) . This hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters, and can undergo oxidation to quinone derivatives . The 4-phenyl analog lacks this functional handle, restricting its downstream derivatization options. In polymer chemistry applications, the 4-hydroxyphenyl moiety has been specifically utilized to synthesize nitrogen-containing polyamides with urazole rings—a pathway inaccessible to the 4-phenyl analog [1].

Synthetic Chemistry Building Blocks Medicinal Chemistry

Molecular Weight and Formula Differentiation from Closest Structural Analog

The target compound differs from 4-phenyl-1,2,4-triazolidine-3,5-dione by the addition of a single oxygen atom at the para position of the phenyl ring, resulting in distinct molecular weight and formula . This difference is critical for analytical method development, mass spectrometry identification, and purity assessment. The higher molecular weight (193.16 vs 177.16 g/mol) and distinct InChIKey (BHJDBILLLRDWSS-UHFFFAOYSA-N vs GOSUFRDROXZXLN-UHFFFAOYSA-N) ensure unambiguous identification .

Analytical Chemistry Quality Control Compound Identification

Synthesis Yield Comparison: 4-Hydroxyphenyl vs 4-Chlorophenyl Urazole Derivatives

In a one-pot synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones using aniline derivatives, triphosgene, and ethyl carbazate in the presence of cesium carbonate, 4-(4-hydroxyphenyl)-1,2,4-triazolidine-3,5-dione was obtained in 68% yield [1]. This yield is comparable to the 4-chlorophenyl analog (70% yield) under identical reaction conditions, indicating that the electron-donating hydroxyl substituent does not significantly impair reaction efficiency relative to electron-withdrawing substituents [1].

Organic Synthesis Process Chemistry Scale-up

Purchasing Cost and Availability Differentiation

The target compound exhibits substantially different commercial availability and pricing compared to its closest analog 4-phenyl-1,2,4-triazolidine-3,5-dione. The 4-phenyl analog is widely available as a commodity research chemical at ~$30 per 25 g , whereas the 4-(4-hydroxyphenyl) derivative is a specialty building block with limited commercial sources, priced at ~$828 per 50 mg—a >10,000-fold higher cost per gram .

Procurement Supply Chain Cost Analysis

Validated Application Scenarios for 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione (CAS 106821-08-3)


Synthesis of Nitrogen-Containing Polyamides with Urazole Rings

The 4-hydroxyphenyl moiety serves as a key monomer component for the synthesis of novel nitrogen-containing polyamides incorporating urazole rings in the polymer backbone [1]. This application specifically leverages the phenolic -OH group for polymerization chemistry, a functionality not available in the 4-phenyl analog. Researchers developing specialty polymers for high-performance materials should procure the 4-hydroxyphenyl derivative rather than substitute with simpler urazole analogs.

Building Block for Ether and Ester Derivatization

The phenolic hydroxyl group enables nucleophilic substitution reactions to generate ether or ester derivatives of the urazole core . This synthetic versatility supports medicinal chemistry campaigns exploring structure-activity relationships (SAR) where hydroxyl group modifications are required. The 4-phenyl analog lacks this derivatization handle, making the 4-hydroxyphenyl compound the necessary choice for projects requiring hydroxyl-based functionalization.

Analytical Reference Standard for Hydroxyphenyl Urazole Identification

With its distinct molecular weight (193.16 g/mol), formula (C₈H₇N₃O₃), and InChIKey (BHJDBILLLRDWSS-UHFFFAOYSA-N) differentiating it from the 4-phenyl analog (177.16 g/mol, C₈H₇N₃O₂) , the target compound serves as a necessary analytical reference standard for LC-MS and NMR method development when analyzing hydroxylated urazole derivatives. Generic substitution with the 4-phenyl analog would compromise method accuracy and compound identification.

Small-Molecule Scaffold for Phenol-Targeted Biological Screening

As a versatile small-molecule scaffold containing both a urazole core and a phenolic hydroxyl group , this compound is positioned for biological screening programs investigating the impact of hydrogen-bond donating functionality on target engagement. While direct comparative biological data against analogs remains limited in the public literature, the structural features suggest utility in screening cascades where phenol-containing urazoles are of specific interest.

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